molecular formula C16H15N5O4 B2897573 ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate CAS No. 919841-91-1

ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate

Cat. No. B2897573
CAS RN: 919841-91-1
M. Wt: 341.327
InChI Key: NGWXFZAAGCBCCJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound appears as a colorless to light yellow clear liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple, room temperature approach for the fast single-step synthesis of α-phosphonyloxy ketone, a drug scaffold, has been developed which involves highly reactive species i.e., 1,2-dicarbonyls that readily react with trialkyl phosphites and formic acids in batch as well as in continuous-flow with the flow rate of 3 ml/min .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-8-3-5-10 (6-4-8)11 (13)7-14-9 (2)12/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a boiling point of 304 °C and a flash point of 128 °C . It has a specific gravity of 1.09 . .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is used in the synthesis of heterocyclic systems that exhibit biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This application suggests its potential for developing new antimicrobial agents (Youssef et al., 2011).

Microwave Irradiative Cyclocondensation

Employed in microwave irradiative cyclocondensation, it contributes to the synthesis of pyrimidine linked pyrazole heterocyclics. These compounds are then tested for their insecticidal and antibacterial potential, indicating the role of ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate in developing compounds with potential agricultural and medical applications (Deohate & Palaspagar, 2020).

Facile Synthesis Methodology

It is instrumental in a facile synthesis methodology for deriving 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, showcasing its utility in generating compounds with potential pharmacological applications (Kanno et al., 1991).

Anticancer and Anti-5-Lipoxygenase Agents

The compound has been utilized in the synthesis of novel pyrazolopyrimidines derivatives that exhibit both anticancer and anti-5-lipoxygenase activities. This highlights its importance in the development of new therapeutic agents (Rahmouni et al., 2016).

Green Synthesis Approaches

It is also used in green, solvent-free synthesis approaches for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing its role in environmental-friendly chemical synthesis processes (Al-Matar et al., 2010).

properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-3-25-16(24)14(22)19-20-9-17-13-12(15(20)23)8-18-21(13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWXFZAAGCBCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate

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